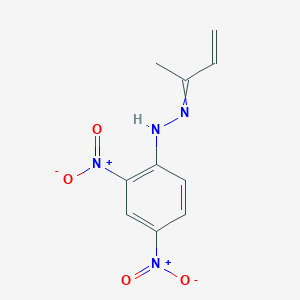
Methylvinylketone 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylvinylketone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . It is a derivative of methylvinylketone and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylvinylketone 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between methylvinylketone and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, to facilitate the formation of the hydrazone derivative . The reaction can be represented as follows:
Methylvinylketone+2,4-dinitrophenylhydrazine→Methylvinylketone 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scaling up the reaction conditions used in laboratory synthesis. The process may include the use of solid-phase extraction techniques to purify the product and remove unreacted reagents .
Chemical Reactions Analysis
Types of Reactions
Methylvinylketone 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The compound reacts with various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methylvinylketone 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of carbonyl compounds in various samples.
Biology: The compound is employed in the analysis of biological samples to identify and quantify carbonyl-containing biomolecules.
Medicine: It is used in the development of diagnostic assays for detecting carbonyl compounds in clinical samples.
Industry: The compound finds applications in quality control processes for monitoring carbonyl impurities in industrial products.
Mechanism of Action
The mechanism of action of methylvinylketone 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of methylvinylketone, followed by elimination of water to form the hydrazone derivative . This reaction is facilitated by the acidic conditions provided by methanol and sulfuric acid. The molecular targets include carbonyl compounds, and the pathway involves the formation of a stable hydrazone linkage.
Comparison with Similar Compounds
Similar Compounds
- Methyl ethyl ketone 2,4-dinitrophenylhydrazone
- Methyl isopropyl ketone 2,4-dinitrophenylhydrazone
- Methyl isobutyl ketone 2,4-dinitrophenylhydrazone
Uniqueness
Methylvinylketone 2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methylvinylketone, which imparts distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical applications .
Properties
CAS No. |
2675-19-6 |
|---|---|
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-(but-3-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h3-6,12H,1H2,2H3 |
InChI Key |
JIPPLQKHXOGGSF-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















